N-benzyl-6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a rich structural framework and diverse functional groups. Its molecular formula is and it has a molecular weight of approximately 472.5 g/mol. This compound is classified as a triazatricyclo compound, which indicates its unique bicyclic structure that includes nitrogen atoms in the ring system.
This compound is primarily sourced from chemical suppliers specializing in research chemicals, such as BenchChem and PubChem. It is classified within the broader category of organic compounds due to its carbon-based structure and the presence of various functional groups, including amides and imines. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research.
The synthesis of N-benzyl-6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple synthetic steps. Common methods include:
The reaction conditions generally require solvents such as dichloromethane or tetrahydrofuran and bases like sodium carbonate or potassium carbonate to facilitate the reactions effectively .
The molecular structure of N-benzyl-6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be described by its IUPAC name and represented by its canonical SMILES notation:
Canonical SMILES: C1COCCN1CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CC=C4)C(=O)N5C=CC=CC5=N3
The compound features:
N-benzyl-6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo several types of chemical reactions:
The mechanism of action for N-benzyl-6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves interactions with specific biological targets such as enzymes or receptors:
Key physical and chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 472.5 g/mol |
| Purity | Typically 95% |
| Solubility | Soluble in organic solvents |
These properties are crucial for understanding the behavior of the compound in various environments and applications .
N-benzyl-6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several notable applications:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8